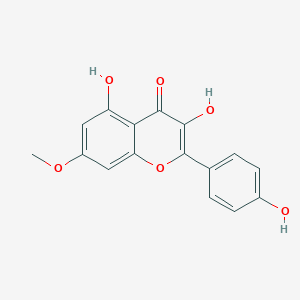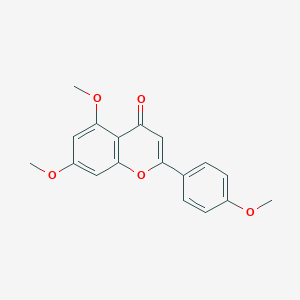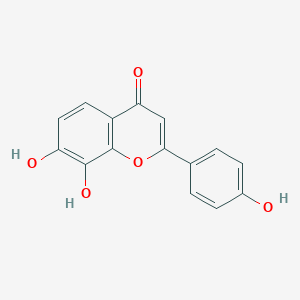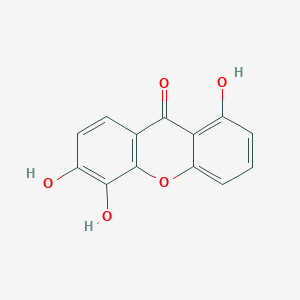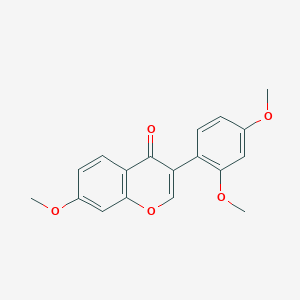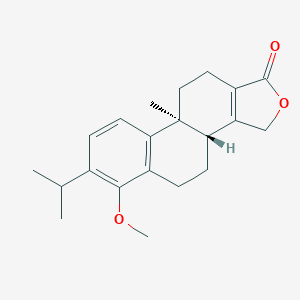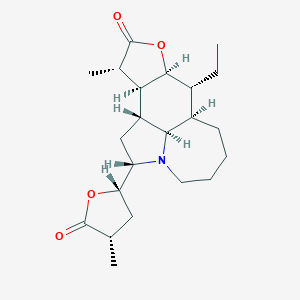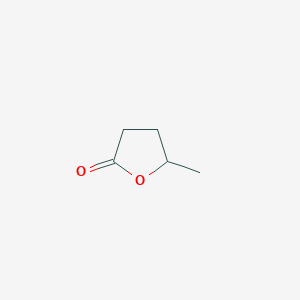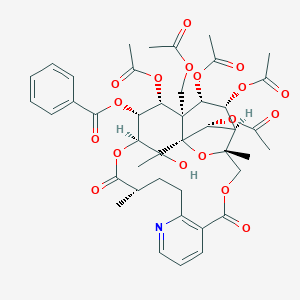
Wilforine
Übersicht
Beschreibung
Wilforine is a sesquiterpene pyridine alkaloid found in Tripterygium wilfordii plants . It has been found to significantly inhibit the efflux activity of P-glycoprotein (P-gp) .
Synthesis Analysis
A study on the quantitative analysis, cytotoxicity, and pharmacokinetics of Wilforine in Tripterygium glycosides tablet (TGT) preparation was conducted . The study revealed that the quality of four alkaloids showed significant difference among four manufacturers, and they were abundant component in TGT from three manufacturers of all .
Chemical Reactions Analysis
The inhibitory effect of Wilforine on P-gp efflux and the underlying mechanism were evaluated by assays for calcein-AM uptake, rhodamine123 and doxorubicin efflux, ATPase activity, real-time quantitative RT-PCR, apoptosis, and cell cycle analysis .
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Properties
Wilforine belongs to a class of sesquiterpene pyridine alkaloids (SPAs) found in T. wilfordii roots. Although not specifically studied for immunosuppression, the total alkaloids (TA) from T. wilfordii have demonstrated immunomodulatory effects .
Synthetic Capability and Release Ratio
Studies have explored the relationship between wilforine content and its synthetic capability. The increase in wilforine content may be attributed to either strong synthetic capability or decreased intracellular degradation .
Wirkmechanismus
Target of Action
Wilforine, a monomeric compound of the anti-rheumatoid arthritis (RA) plant Tripterygium wilfordii Hook. f. (TwHF), has been found to primarily target Wnt11 . Wnt11 is a protein that plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation and differentiation .
Mode of Action
Wilforine inhibits the activation of the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt11 . This inhibition results in a significant reduction in the proliferation of fibroblast-like synovial cells (FLS), which are the primary effector cells in the pathophysiology of RA . The effects of Wilforine were found to be reversed after overexpression of Wnt11, indicating a direct interaction between Wilforine and Wnt11 .
Biochemical Pathways
The Wnt11/β-catenin signaling pathway is the primary biochemical pathway affected by Wilforine . By inhibiting this pathway, Wilforine decreases the expression of several key proteins, including Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . This leads to a reduction in the inflammatory response and proliferation of FLS, thereby alleviating the symptoms of RA .
Pharmacokinetics
The pharmacokinetic properties of Wilforine have been studied, and it was found that the maximum concentration (Cmax) and the area under the curve (AUC) of Wilforine have dose-dependent and time-dependent characteristics . .
Result of Action
The primary result of Wilforine’s action is the alleviation of RA symptoms. It reduces the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the peripheral blood of collagen-induced arthritis (CIA) rats . It also inhibits the expression of MMP3 and fibronectin, proteins involved in tissue remodeling and inflammation .
Safety and Hazards
Eigenschaften
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKGJZEUVPPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019937 | |
| Record name | Wilforine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wilforine | |
CAS RN |
11088-09-8 | |
| Record name | Wilforine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



